

Application Notes: 3,3-Dimethylmorpholine in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: 3,3-Dimethylmorpholine

Cat. No.: B1315856

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Introduction

3,3-Dimethylmorpholine is a heterocyclic building block with growing significance in medicinal chemistry. Its unique structural features, including a tertiary amine within a morpholine scaffold and gem-dimethyl substitution, offer advantages in the design of novel therapeutic agents. The gem-dimethyl group can impart steric hindrance, influencing binding selectivity and metabolic stability, while the morpholine ring itself is a well-established pharmacophore known to improve the physicochemical properties of drug candidates. These application notes provide a detailed overview of the use of **3,3-dimethylmorpholine** in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors for oncology.

Application in Kinase Inhibitor Synthesis: Targeting TAK1 in Multiple Myeloma

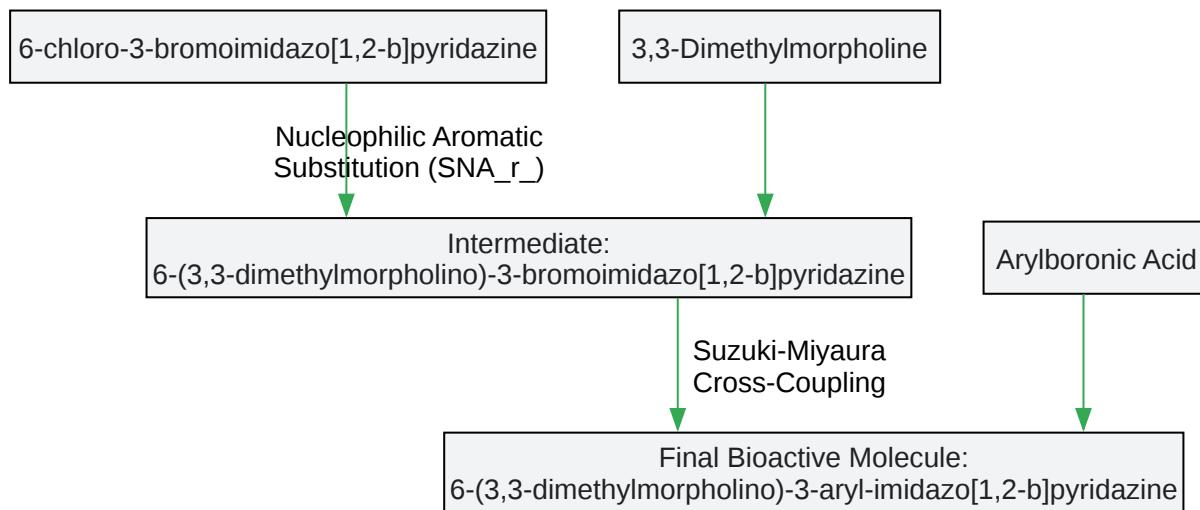
Transforming growth factor- β -activated kinase 1 (TAK1) has emerged as a promising therapeutic target in multiple myeloma, a cancer of plasma cells. TAK1 is a key regulator of signaling pathways crucial for the survival and proliferation of myeloma cells.^{[1][2]} Inhibition of TAK1 can switch these survival pathways to induce cell death, making it an attractive strategy for cancer treatment.^{[2][3]}

Recent research has led to the discovery of potent TAK1 inhibitors based on an imidazo[1,2-b]pyridazine scaffold.^[4] In the development of these inhibitors, the incorporation of a cis-2,6-dimethylmorpholine moiety at the 6-position of the scaffold was found to be more effective than an unsubstituted morpholine ring.^[5] While the initial lead compound utilized cis-2,6-dimethylmorpholine, the principles of this synthesis can be adapted for **3,3-dimethylmorpholine** to explore structure-activity relationships further. The gem-dimethyl group of **3,3-dimethylmorpholine** could offer distinct conformational constraints and metabolic properties compared to the cis-2,6-disubstituted analog.

Synthetic Strategy

The synthesis of these bioactive molecules generally follows a two-step process: a nucleophilic aromatic substitution (SNAr) followed by a Suzuki-Miyaura cross-coupling reaction.

Diagram of the General Synthetic Workflow:



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Caption: General synthetic workflow for **3,3-dimethylmorpholine**-containing TAK1 inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative TAK1 inhibitor synthesized using a dimethylmorpholine moiety. While the data below is for a cis-2,6-dimethylmorpholine analog, it serves as a benchmark for what can be expected when using **3,3-dimethylmorpholine**.

Compound ID	Synthetic Step	Starting Materials	Product	Yield (%)	Biological Target	Assay	IC50 / GI50 (nM)	Reference
Analog of 26	Nucleophilic Aromatic Substitution	6-chloro-3-bromophenylmagnesium bromide, 1,2-dibromo-3,3-dimethyl-1,2-bipyridazine, imidazoline, 1,2-bis(3,3-dimethyl-1,2-bipyridazine)line	6-(3,3-dimethyl-1-morpholinolino)-3-bromomidazolo[1,2-b]pyridazine, 1,2-bis(6-(3,3-dimethyl-1,2-bipyridazine)line)	(Not reported)	ADP-Glo Kinase Assay	-	-	[4]
Suzuki-Miyaura Coupling	Multiple Myeloma Cell Line (MPC-11)	Growth Inhibition	41	[6]	TAK1 Kinase	55	55	[4][6]

Multiple
Myelom Growth
a Cell Inhibitio 43 [\[6\]](#)
Line n
(H929)

Experimental Protocols

The following are detailed protocols for the key synthetic steps involved in the preparation of **3,3-dimethylmorpholine**-containing TAK1 inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol describes the reaction of **3,3-dimethylmorpholine** with 6-chloro-3-bromoimidazo[1,2-b]pyridazine.

Materials:

- 6-chloro-3-bromoimidazo[1,2-b]pyridazine
- **3,3-Dimethylmorpholine**
- N,N-Diisopropylethylamine (DIPEA)
- N-Methyl-2-pyrrolidone (NMP)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Standard laboratory glassware for workup and purification

Procedure:

- To a solution of 6-chloro-3-bromoimidazo[1,2-b]pyridazine (1.0 eq) in NMP, add **3,3-dimethylmorpholine** (1.2 eq) and DIPEA (2.0 eq).

- Heat the reaction mixture to 120 °C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield 6-(3,3-dimethylmorpholino)-3-bromoimidazo[1,2-b]pyridazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the intermediate from Protocol 1 with an appropriate arylboronic acid.

Materials:

- 6-(3,3-dimethylmorpholino)-3-bromoimidazo[1,2-b]pyridazine
- Arylboronic acid (e.g., (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃ or Cs₂CO₃)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser and nitrogen inlet
- Heating mantle with temperature control

- Standard laboratory glassware for workup and purification

Procedure:

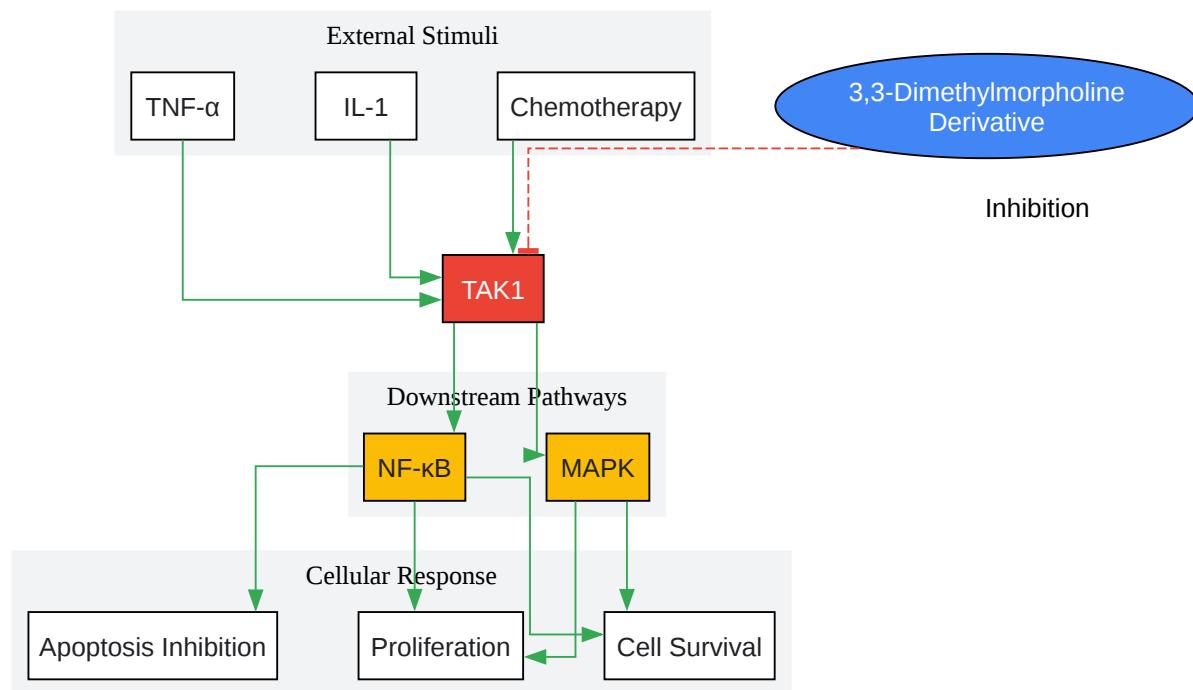
- In a round-bottom flask, combine 6-(3,3-dimethylmorpholino)-3-bromoimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).
- Add the solvent mixture (e.g., 4:1 dioxane:water).
- Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
- Add the palladium catalyst (0.05-0.1 eq) under a nitrogen atmosphere.
- Heat the reaction mixture to 90-100 °C and stir for 4-12 hours under nitrogen.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Filter the mixture through a pad of Celite and wash with ethyl acetate.
- Concentrate the filtrate and partition between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the final bioactive molecule.

Signaling Pathway

TAK1 Signaling in Multiple Myeloma:

TAK1 is a central node in several signaling pathways that promote the survival and proliferation of multiple myeloma cells. It is activated by various stimuli, including cytokines like TNF- α and IL-1, as well as by genotoxic stress from chemotherapy agents. Activated TAK1, in turn, activates downstream pathways such as NF- κ B and MAPK, which lead to the expression of pro-survival and anti-apoptotic genes.^{[1][2]} The **3,3-dimethylmorpholine**-containing inhibitors

block the kinase activity of TAK1, thereby inhibiting these downstream survival signals and promoting apoptosis in cancer cells.



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Caption: Simplified TAK1 signaling pathway in multiple myeloma and the point of inhibition.

Conclusion

3,3-Dimethylmorpholine serves as a valuable building block for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors. The synthetic routes outlined provide a robust framework for the generation of diverse compound libraries for structure-activity relationship studies. The unique properties imparted by the **3,3-dimethylmorpholine** moiety make it an attractive component for the design of next-generation therapeutics. Further

exploration of its incorporation into various scaffolds is warranted to fully realize its potential in drug discovery.

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